

Technical Monograph: 2-Ethylhexanoic Acid 3-Hydroxyanilide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-ethyl-N-(3-hydroxyphenyl)hexanamide

Cat. No.: B310729

[Get Quote](#)

Content Type: Technical Reference & Synthesis Guide Subject: N-(3-hydroxyphenyl)-2-ethylhexanamide (CAS: Provisional/Analogous) Audience: Medicinal Chemists, Process Development Scientists, Analytical Toxicologists

Part 1: Executive Summary & Chemical Identity

2-Ethylhexanoic acid 3-hydroxyanilide (IUPAC: **2-ethyl-N-(3-hydroxyphenyl)hexanamide**) is a lipophilic amide derivative frequently encountered in pharmaceutical development as either a functionalized intermediate or a process-related impurity.

Structurally, it combines the branched lipophilicity of a 2-ethylhexyl tail with the hydrogen-bonding capability of a meta-substituted phenol. This duality makes it a critical reference standard in impurity profiling for analgesic precursors and specific polymer stabilizers. Its presence often signals acylation side-reactions involving 3-aminophenol and 2-ethylhexanoyl moieties.

Physicochemical Profile

Property	Specification / Value
Chemical Formula	C ₁₄ H ₂₁ NO ₂
Molecular Weight	235.32 g/mol
SMILES	CCCCC(CC)C(=O)Nc1cccc(O)c1
Appearance	Off-white to pale beige crystalline solid (purified); Viscous amber oil (crude)
Predicted LogP	~3.8 (Highly Lipophilic)
pKa (Predicted)	~9.8 (Phenolic -OH); Amide is neutral
Solubility	Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water

Part 2: Synthesis & Manufacturing Protocol

Reaction Design: The "Self-Validating" Workflow

To ensure high fidelity in generating this reference standard, we utilize a Schotten-Baumann acylation under anhydrous conditions. This protocol is designed to prevent O-acylation (ester formation), ensuring exclusively N-acylation (amide formation).

Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl, followed by elimination of HCl.

Step-by-Step Synthesis Protocol

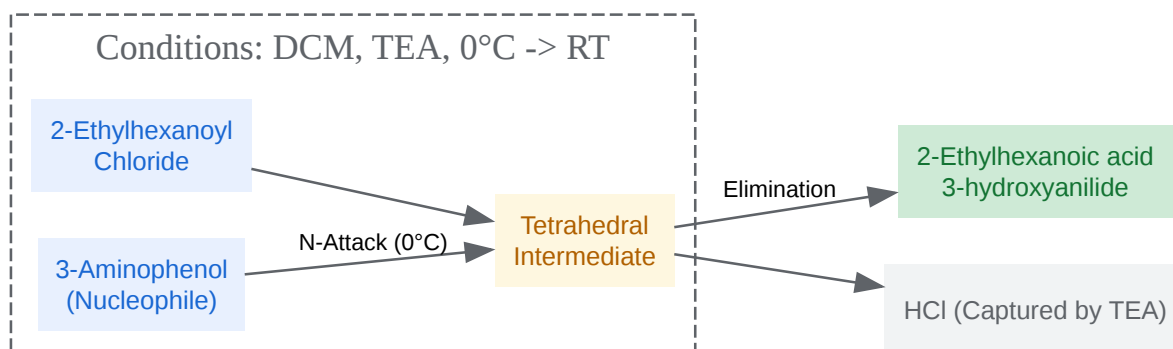
Reagents:

- Substrate: 3-Aminophenol (1.0 eq)
- Reagent: 2-Ethylhexanoyl chloride (1.05 eq)
- Base: Triethylamine (TEA) (1.2 eq) - Scavenges HCl
- Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

- **Dissolution:** In a flame-dried round-bottom flask, dissolve 3-aminophenol (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C under nitrogen atmosphere.
- **Base Addition:** Add Triethylamine (12 mmol) dropwise. The solution may darken slightly due to oxidation sensitivity of the phenol.
- **Acylation (Critical Step):** Add 2-ethylhexanoyl chloride (10.5 mmol) dropwise over 20 minutes. Maintain temperature < 5°C to kinetically favor N-acylation over O-acylation.
- **Reaction Monitoring:** Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (50:50 Hexane:EtOAc).
- **Quench & Workup:**
 - Quench with 1M HCl (removes unreacted amine and TEA).
 - Wash organic layer with Sat. NaHCO₃ (removes unreacted acid).
 - Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
- **Purification:** Recrystallize from Hexane/Ethyl Acetate or purify via Flash Column Chromatography (Gradient: 0% → 30% EtOAc in Hexane).

Synthesis Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Kinetic control pathway favoring N-acylation over O-acylation via temperature regulation.

Part 3: Analytical Characterization

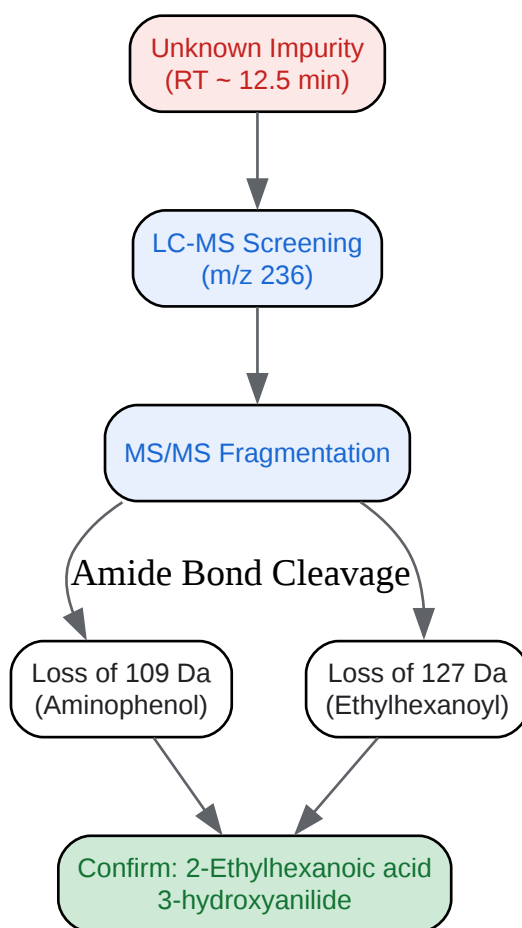
For drug development professionals, verifying the identity of this compound is paramount, especially when distinguishing it from its structural isomers (e.g., O-acylated esters).

Spectroscopic Signatures

Method	Diagnostic Signal	Interpretation
¹ H-NMR (DMSO-d ₆)	δ 9.80 (s, 1H, -NH)	Confirms Amide formation.
	δ 9.30 (s, 1H, -OH)	Confirms Phenol integrity (not esterified).
	δ 2.20 (m, 1H, -CH-)	Characteristic methine proton of 2-ethylhexyl group.
	δ 0.85 (t, 6H, 2x -CH ₃)	Terminal methyls of the branched chain.
FT-IR	1650-1660 cm ⁻¹	Amide I band (C=O stretch).
	3200-3400 cm ⁻¹	Broad -OH/-NH stretch.
LC-MS (ESI+)	m/z 236.16 [M+H] ⁺	Protonated molecular ion.

Impurity Profiling Logic

When this compound appears as an impurity in API synthesis, it typically originates from the cross-contamination of starting materials.



[Click to download full resolution via product page](#)

Figure 2: Mass spectrometry decision tree for identifying the anilide impurity.

Part 4: Biological Implications & Safety

Toxicology & Handling

- **Reproductive Toxicity:** 2-Ethylhexanoic acid (CAS 149-57-5) is a known Suspected Reproductive Toxicant (Repr. 2). As a metabolic precursor, the anilide should be handled with strict containment (OEL < 5 mg/m³).
- **Sensitization:** 3-Aminophenol derivatives are known contact sensitizers.
- **Metabolism:** In vivo, amidases likely hydrolyze the compound back to 2-ethylhexanoic acid and 3-aminophenol.

Applications

- **Pharmaceutical Impurity Standard:** Essential for validating HPLC methods for drugs synthesized using 2-ethylhexanoyl chloride.
- **Lipophilic Antioxidant:** The hindered phenol moiety provides radical scavenging capability in lipid-based formulations.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8697, 2-Ethylhexanoic acid. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). (2025). Registration Dossier for 3-aminophenol. Retrieved from [\[Link\]](#)
- To cite this document: BenchChem. [Technical Monograph: 2-Ethylhexanoic Acid 3-Hydroxyanilide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b310729/docs#technical-monograph-2-ethylhexanoic-acid-3-hydroxyanilide\]](https://www.benchchem.com/product/b310729/docs#technical-monograph-2-ethylhexanoic-acid-3-hydroxyanilide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)